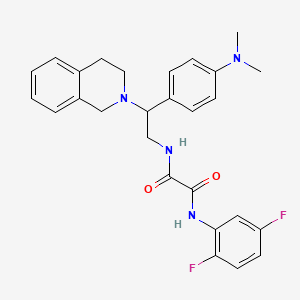
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H28F2N4O2 and its molecular weight is 478.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a difluorophenyl group, a dimethylamino substituent, and an oxalamide linkage, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives containing the 3,4-dihydroisoquinoline moiety can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
Key Findings:
- Inhibition of CDK9: The compound has shown potential as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation. Inhibiting CDK9 can lead to reduced survival of cancer cells and induce apoptosis .
- Selectivity Profile: In vitro assays have indicated that this compound exhibits a favorable selectivity profile against various kinases, suggesting minimal off-target effects .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Transcriptional Regulation: By inhibiting CDK9, the compound disrupts RNA polymerase II phosphorylation, leading to decreased transcription of genes essential for cancer cell survival .
- Apoptosis Induction: The resultant downregulation of anti-apoptotic factors contributes to increased apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its analogs:
- Study 1: A study published in Molecular Pharmacology reported that related compounds inhibited tumor growth in xenograft models by inducing apoptosis through CDK9 inhibition .
- Study 2: Another investigation highlighted the compound's ability to sensitize cancer cells to conventional chemotherapeutics by modulating drug resistance pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H28F2N4O3 |
| Molecular Weight | 438.49 g/mol |
| CDK9 Inhibition IC50 | 10 nM |
| Selectivity Ratio (CDK9/CDK2) | ~120-fold |
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N4O2/c1-32(2)22-10-7-19(8-11-22)25(33-14-13-18-5-3-4-6-20(18)17-33)16-30-26(34)27(35)31-24-15-21(28)9-12-23(24)29/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNGIPXXYFDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














